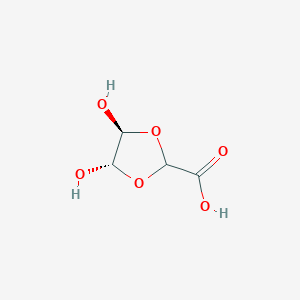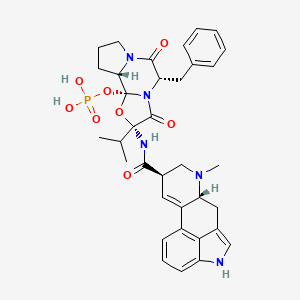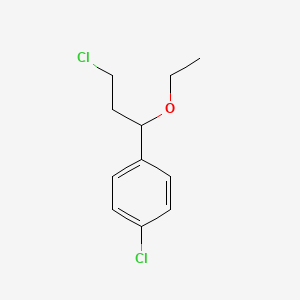
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene is an organic compound with the molecular formula C11H14Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 3-chloro-1-ethoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 3-chloro-1-ethoxypropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as distillation, recrystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-ethoxybenzene: Similar structure but lacks the 3-chloro-1-ethoxypropyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the ethoxypropyl group.
1-Chloro-4-ethylbenzene: Contains an ethyl group instead of the ethoxypropyl group.
Uniqueness
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene is unique due to the presence of both chloro and ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
6940-83-6 |
|---|---|
Molekularformel |
C11H14Cl2O |
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
1-chloro-4-(3-chloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-11(7-8-12)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 |
InChI-Schlüssel |
KRIHHRGWTCCRDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCl)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


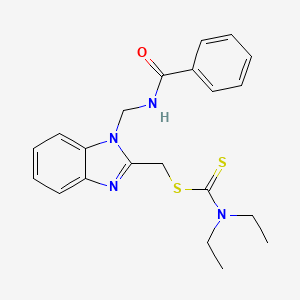
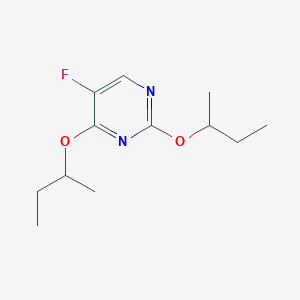
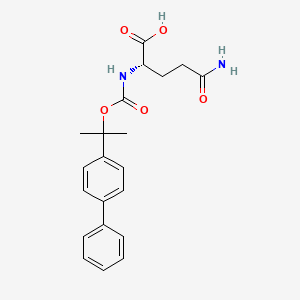
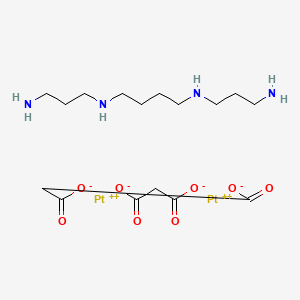
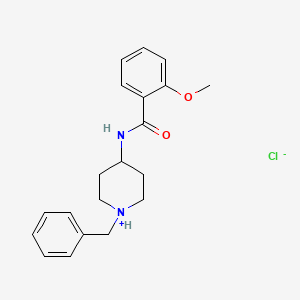
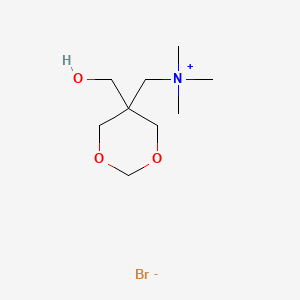
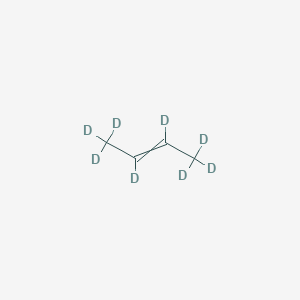
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
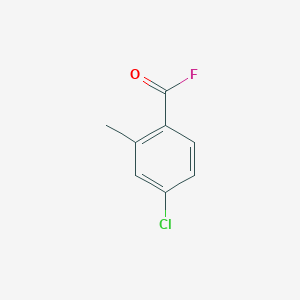
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
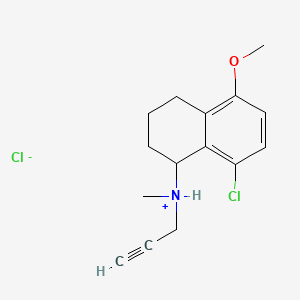
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
